Trimethylthiophene-2-carboxylicacid

Description

Contextualization within Thiophene (B33073) Chemistry and Heterocyclic Carboxylic Acids

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental components in the field of heterocyclic chemistry. nih.gov These compounds are recognized for their diverse chemical reactivity and wide-ranging applications. nih.gov Within this class, thiophene-2-carboxylic acids, characterized by a carboxylic acid group at the 2-position of the thiophene ring, are of particular interest. wikipedia.org Trimethylthiophene-2-carboxylic acid is a specific derivative where three methyl groups are also attached to the thiophene ring. This substitution pattern influences the electronic properties and steric hindrance of the molecule, thereby fine-tuning its reactivity and potential applications.

Carboxylic acids, in general, are a cornerstone of organic chemistry, valued for their ability to undergo a wide array of transformations. researchgate.net The presence of the carboxylic acid functional group on the thiophene ring allows for the synthesis of a multitude of derivatives, including esters, amides, and acid chlorides, further expanding the synthetic utility of the core structure. beilstein-journals.org

Significance as a Precursor and Building Block in Organic Synthesis Research

The true value of trimethylthiophene-2-carboxylic acid lies in its role as a versatile building block in organic synthesis. ontosight.aiontosight.ai Its structure allows for the strategic introduction of the trimethylthiophene moiety into larger, more complex molecules. This is particularly relevant in the development of new materials and pharmaceuticals.

For instance, thiophene-containing polymers are known for their conductive properties, making them valuable in the development of organic electronics such as solar cells and light-emitting diodes. ontosight.ai The specific properties of these polymers can be modulated by the nature of the substituents on the thiophene ring.

In medicinal chemistry, the thiophene ring is a recognized pharmacophore found in numerous biologically active compounds. The incorporation of trimethylthiophene-2-carboxylic acid and its derivatives into drug candidates can influence their potency, selectivity, and pharmacokinetic properties. Research has shown that thiophene-2-carboxylic acid derivatives can act as inhibitors for enzymes like HCV NS5B polymerase. nih.gov

Overview of Research Trajectories for Carboxylic Acids and Thiophene Derivatives

Current research involving carboxylic acids is increasingly focused on developing sustainable and efficient synthetic methods. rsc.org This includes the use of renewable resources and catalytic processes to minimize waste and energy consumption. rsc.org The development of novel catalytic systems for the functionalization of carboxylic acids remains an active area of investigation.

Simultaneously, research on thiophene derivatives continues to expand into new frontiers. nih.gov In materials science, the focus is on designing novel thiophene-based polymers and small molecules with tailored electronic and optical properties for advanced applications. In medicinal chemistry, the exploration of thiophene derivatives as scaffolds for new therapeutic agents is a continuous effort, driven by the need for more effective treatments for a wide range of diseases. nih.govnih.gov The convergence of these research trajectories highlights the enduring importance of functionalized thiophenes like trimethylthiophene-2-carboxylic acid in advancing chemical science.

Chemical and Physical Properties

Table 1: General Properties of Thiophene-2-Carboxylic Acid and Related Compounds

| Property | Thiophene-2-carboxylic acid | 5-Methyl-2-thiophenecarboxylic acid | Trimethylthiophene |

|---|---|---|---|

| Molecular Formula | C5H4O2S wikipedia.org | C6H6O2S sigmaaldrich.com | C7H10S ontosight.ai |

| Molar Mass | 128.15 g/mol wikipedia.org | 142.18 g/mol sigmaaldrich.com | 126.24 g/mol |

| Appearance | White solid wikipedia.org | Powder sigmaaldrich.com | Colorless liquid ontosight.ai |

| Melting Point | 125–127 °C wikipedia.org | 135-138 °C sigmaaldrich.com | -33 °C ontosight.ai |

| Boiling Point | 260-261 °C | Not available | 174-175 °C ontosight.ai |

| Solubility in Water | 7500 mg/L @ 25 °C thegoodscentscompany.com | Not available | Insoluble ontosight.ai |

Research Findings

The synthesis of thiophene-2-carboxylic acid and its derivatives has been a subject of extensive research, with various methods developed to achieve this transformation. A common approach involves the oxidation of the corresponding 2-acetylthiophene. wikipedia.orggatech.edu Another synthetic route involves the carbonation of a 2-lithiothiophene derivative, which can be generated by treating the thiophene with a strong base like n-butyllithium. researchgate.net Halogenated thiophenes can also serve as precursors, undergoing metal-catalyzed carbonylation or Grignard reactions followed by treatment with carbon dioxide to introduce the carboxylic acid functionality. beilstein-journals.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

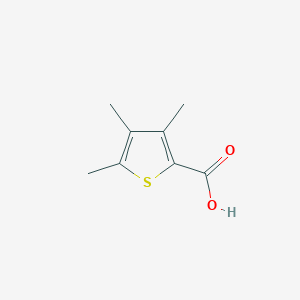

IUPAC Name |

3,4,5-trimethylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H10O2S/c1-4-5(2)7(8(9)10)11-6(4)3/h1-3H3,(H,9,10) |

InChI Key |

ZHSGKMPXEWBKBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethylthiophene 2 Carboxylic Acid and Its Analogs

Strategies for Carbon-Carbon Bond Formation Incorporating the Carboxyl Group

The direct introduction of a carboxyl group onto the thiophene (B33073) ring is a primary strategy for synthesizing thiophenecarboxylic acids. This can be achieved through the carboxylation of organometallic intermediates or via transition metal-catalyzed carbonylation reactions.

Carboxylation of Organometallic Reagents (e.g., Grignard Reactions)

A versatile and widely used method for synthesizing carboxylic acids is the carboxylation of Grignard reagents. organicchemistrytutor.comlibretexts.org This reaction involves the initial formation of a Grignard reagent from an alkyl or aryl halide, which is then reacted with carbon dioxide (dry ice) to form a magnesium carboxylate salt. libretexts.orgtransformationtutoring.com Subsequent acidification yields the desired carboxylic acid. libretexts.orgtransformationtutoring.com This method is advantageous as it allows for the addition of a carbon atom to the starting material and is not significantly hindered by sterics, making it suitable for preparing highly substituted carboxylic acids. organicchemistrytutor.comlibretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. youtube.com It is crucial to perform the reaction in an anhydrous ether solvent to stabilize the Grignard reagent and prevent its destruction by protic solvents. leah4sci.com

Table 1: Key Features of Grignard Carboxylation

| Feature | Description |

| Reagents | Alkyl/Aryl Halide, Magnesium, Carbon Dioxide, Acid |

| Key Intermediate | Grignard Reagent (R-MgX) |

| Advantages | Adds a carbon atom, tolerates steric hindrance. organicchemistrytutor.comlibretexts.org |

| Limitations | Sensitive to acidic functional groups and protic solvents. organicchemistrytutor.comleah4sci.com |

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation represents another powerful tool for the synthesis of carboxylic acid derivatives. commonorganicchemistry.comsorbonne-universite.fr These reactions typically involve the coupling of an aryl halide or sulfonate with carbon monoxide and a nucleophile, such as an alcohol, in the presence of a palladium catalyst. commonorganicchemistry.comorganic-chemistry.org This methodology has been successfully applied to the synthesis of various aryl esters and amides. sorbonne-universite.fr

Recent advancements have focused on developing milder reaction conditions, such as using atmospheric pressure of carbon monoxide and lower temperatures, by employing specialized ligands. organic-chemistry.org For instance, the use of bulky, bidentate phosphine (B1218219) ligands with Pd(OAc)₂ has enabled the efficient carbonylation of aryl tosylates and mesylates. organic-chemistry.org The mechanism of palladium-catalyzed carboxylation of thiophene with CO₂ has been investigated using density functional theory (DFT) calculations, revealing a three-step process involving C-H bond activation, elimination of acetic acid, and C-C bond formation. mdpi.com

Table 2: Comparison of Palladium-Catalyzed Carbonylation Systems

| Catalyst System | Substrate | Conditions | Key Features |

| Pd(dppf)Cl₂-DCM | Aryl Halide | CO (20 atm), 100 °C, 24 h commonorganicchemistry.com | High pressure required. |

| Pd(OAc)₂ / dppp | Aryl Halide | Not specified | General applicability. commonorganicchemistry.com |

| Pd(dppf)Cl₂ | Aryl Halide | CO (1 atm), 80 °C, 2 h commonorganicchemistry.com | Atmospheric pressure. |

| Pd(OAc)₂ / dcpp | Aryl Tosylates/Mesylates | CO (1 atm), 80-110 °C organic-chemistry.org | Tolerates a wide range of functional groups. organic-chemistry.org |

Functional Group Interconversion Pathways to the Carboxylic Acid

An alternative approach to synthesizing trimethylthiophene-2-carboxylic acid involves the transformation of existing functional groups on the thiophene ring into a carboxylic acid.

Hydrolysis of Nitriles and Related Derivatives

The hydrolysis of nitriles is a classic and effective method for preparing carboxylic acids. transformationtutoring.comcommonorganicchemistry.com This transformation can be carried out under either acidic or basic conditions. commonorganicchemistry.comlibretexts.orgchemguide.co.uk Acidic hydrolysis, typically using a dilute acid like hydrochloric acid, involves heating the nitrile under reflux to produce the carboxylic acid directly. libretexts.orgchemguide.co.uk In contrast, alkaline hydrolysis with a base such as sodium hydroxide (B78521) initially forms a carboxylate salt, which must then be acidified to yield the free carboxylic acid. libretexts.orgchemguide.co.uk

The hydrolysis proceeds in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com Enzymatic methods, utilizing nitrilases or a combination of nitrile hydratase and amidase, offer a biocatalytic alternative for nitrile hydrolysis, often providing high yields and stereoselectivity for certain substrates. researchgate.net

Oxidation of Methyl Thiophene or Thiophene-Substituted Aldehydes and Primary Alcohols

Oxidation reactions provide a direct route to thiophenecarboxylic acids from readily available precursors like methylthiophenes, thiophene aldehydes, and primary alcohols. organicchemistrytutor.com The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents. psu.edugoogle.comorganic-chemistry.org For instance, sodium dichromate in a sealed tube at high temperatures has been used to oxidize methylthiophenes to their corresponding carboxylic acids. psu.edu It is noteworthy that even multiple methyl groups on the thiophene ring can be oxidized using this method. psu.edu

Similarly, primary alcohols and aldehydes attached to the thiophene ring can be oxidized to carboxylic acids using various oxidizing agents, including Jones reagent (CrO₃ in aqueous H₂SO₄). organicchemistrytutor.com However, these strong oxidizing agents can lack chemoselectivity and may react with other oxidizable functional groups present in the molecule. organicchemistrytutor.com

Regioselective Functionalization of the Thiophene Ring System

The regioselectivity of reactions on the thiophene ring is a critical aspect of synthesizing specifically substituted derivatives. The inherent electronic properties of the thiophene ring, with the sulfur atom influencing electron density, often direct incoming electrophiles to the C2 and C5 positions. However, achieving regioselectivity at other positions can be challenging and often requires specific directing groups or reaction conditions.

For instance, in the context of palladium-catalyzed carboxylation, the site of C-H activation and subsequent carboxylation can be influenced by the directing ability of substituents already present on the thiophene ring. Understanding and controlling this regioselectivity is paramount for the targeted synthesis of specific isomers of trimethylthiophene-2-carboxylic acid and its analogs.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org The strategy relies on the use of a directed metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. baranlab.orguwindsor.ca This generates a stabilized carbanion that can then react with an electrophile, in this case, carbon dioxide, to yield the corresponding carboxylic acid.

The effectiveness of a DMG is determined by its ability to coordinate with the lithium atom, thereby increasing the kinetic acidity of the ortho-protons. organic-chemistry.org For thiophene derivatives, heteroatom-containing substituents can act as DMGs. While the direct ortho-lithiation of a trimethylthiophene precursor to synthesize trimethylthiophene-2-carboxylic acid is not extensively detailed in the provided search results, the general principles of DoM on thiophene rings are well-established. For instance, upon treatment with LDA (lithium diisopropylamide), thiophene-2-carboxylic acid itself undergoes double deprotonation to form the 5-lithio derivative, which can then be functionalized. wikipedia.org This demonstrates the feasibility of lithiation on the thiophene ring, guided by a carboxylate group.

In a typical DoM procedure for synthesizing a thiophene-2-carboxylic acid analog, the thiophene bearing a suitable DMG would be treated with an alkyllithium base at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). harvard.edu Subsequent quenching of the resulting ortho-lithiated species with solid carbon dioxide (dry ice) followed by an acidic workup would yield the desired 2-carboxylic acid. The choice of base and reaction conditions is crucial to avoid side reactions. harvard.edu

| Parameter | Description | Reference |

| Strategy | Directed Ortho-Metallation (DoM) | wikipedia.orgbaranlab.org |

| Key Component | Directed Metalation Group (DMG) | uwindsor.caorganic-chemistry.org |

| Reagent | Organolithium (e.g., n-BuLi, s-BuLi) | harvard.edu |

| Electrophile | Carbon Dioxide (CO2) | beilstein-journals.org |

| General Product | ortho-Substituted Carboxylic Acid | wikipedia.org |

Halogenation-Driven Functionalization and Subsequent Carboxylation

An alternative and widely used strategy for the synthesis of thiophene-2-carboxylic acids involves a halogen-metal exchange reaction followed by carboxylation. This multi-step process begins with the regioselective halogenation (typically bromination or iodination) of the thiophene substrate. The resulting halothiophene is then converted into an organometallic intermediate (e.g., a Grignard or organolithium reagent), which is subsequently carboxylated.

For instance, research into the synthesis of building blocks for insecticides has detailed the preparation of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org One approach involves the bromination of a substituted thiophene, such as 3-methylthiophene, followed by the introduction of the carboxylic acid functionality. beilstein-journals.org This can be achieved either through a Grignard metallation followed by carbonation with CO2 or via a palladium-catalyzed carbonylation under carbon monoxide pressure. beilstein-journals.org

A specific route to 4-bromo-3-methyl-2-thiophenecarboxylic acid involved the initial formation of 2,4-dibromo-3-methylthiophene (B6597321) from 3-methylthiophene. beilstein-journals.org This intermediate was then subjected to a Grignard reaction followed by the addition of carbon dioxide to introduce the carboxylic acid group at the 2-position. beilstein-journals.org This highlights a common strategy where a more accessible di-halogenated intermediate is selectively functionalized.

| Step | Description | Reagents/Methods | Reference |

| 1 | Halogenation | Bromine (Br2) or N-Bromosuccinimide (NBS) | beilstein-journals.org |

| 2 | Metallation | Magnesium (for Grignard) or Alkyllithium (for lithiation) | beilstein-journals.org |

| 3 | Carboxylation | Carbon Dioxide (CO2) or Carbon Monoxide (CO) with a Pd catalyst | beilstein-journals.org |

This halogenation-carboxylation sequence provides a robust and scalable method for the preparation of specifically substituted thiophene carboxylic acids, which would be applicable to a trimethylthiophene starting material.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Currently, there is limited specific information in the scientific literature regarding the chemoenzymatic or direct biocatalytic synthesis of trimethylthiophene-2-carboxylic acid. However, the broader field of biocatalysis offers potential avenues for such transformations. The asymmetric synthesis and functionalization of thiophene derivatives using catalytic methods are areas of growing interest. rsc.org

General biocatalytic approaches could involve enzymes such as carboxylases for the direct fixation of CO2 onto the trimethylthiophene ring, or oxidases/hydrolases acting on a pre-functionalized substrate. For example, the direct carboxylation of the parent thiophene ring with CO2 has been achieved using a cesium carbonate and pivalate (B1233124) medium, although this is a chemical, not a biocatalytic, process. mdpi.comresearchgate.net The development of enzymes capable of performing similar reactions under mild, aqueous conditions is a goal of green chemistry.

While specific enzymes for the synthesis of trimethylthiophene-2-carboxylic acid have not been identified, the potential for discovering or engineering such biocatalysts exists. Future research in this area could lead to more sustainable and efficient synthetic routes.

Chemical Reactivity and Mechanistic Investigations of Trimethylthiophene 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxyl Moiety

The carboxylic acid group of trimethylthiophene-2-carboxylic acid is a versatile functional handle that readily participates in nucleophilic acyl substitution reactions. libretexts.orgpressbooks.pub These reactions proceed through a common mechanism involving the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpressbooks.pubuomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group to yield the substituted product. libretexts.orguomustansiriyah.edu.iq The reactivity of the carboxylic acid can be enhanced by converting it into more reactive derivatives. libretexts.org

Esterification Mechanisms and Kinetics

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. With trimethylthiophene-2-carboxylic acid, this is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process. masterorganicchemistry.comchemguide.co.uk It begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uklibretexts.org The alcohol then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org A series of proton transfers follows, resulting in the formation of a good leaving group (water). masterorganicchemistry.comlibretexts.org Finally, the elimination of water and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. masterorganicchemistry.comchemguide.co.uk

The kinetics of esterification are influenced by several factors, including the structure of the alcohol and the reaction conditions. researchgate.net Generally, primary alcohols react faster than secondary and tertiary alcohols due to reduced steric hindrance. researchgate.net The reaction rate can be increased by using an excess of the alcohol or by removing water as it is formed, which shifts the equilibrium towards the products. masterorganicchemistry.com The kinetics of esterification reactions are often studied as a two-way process, with both forward and backward rate constants being determined. jptcp.com

Table 1: Factors Influencing Fischer Esterification of Trimethylthiophene-2-carboxylic Acid

| Factor | Effect on Reaction Rate | Rationale |

| Alcohol Structure | Primary > Secondary > Tertiary | Decreased steric hindrance allows for easier nucleophilic attack. |

| Excess Alcohol | Increases rate | Shifts the equilibrium towards the ester product (Le Chatelier's Principle). masterorganicchemistry.com |

| Water Removal | Increases rate | Shifts the equilibrium towards the ester product (Le Chatelier's Principle). masterorganicchemistry.com |

| Acid Catalyst | Essential for the reaction | Protonates the carbonyl group, making it more electrophilic. masterorganicchemistry.comchemguide.co.uk |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction. researchgate.net |

Amidation Reactions and Catalytic Systems

Amides are another important class of carboxylic acid derivatives, and their formation from trimethylthiophene-2-carboxylic acid can be achieved through various methods. Direct condensation of the carboxylic acid with an amine is thermodynamically challenging and often requires harsh conditions. nih.govucl.ac.uk Therefore, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species is common practice. ucl.ac.uknih.gov

A variety of catalytic systems have been developed to facilitate the direct amidation of carboxylic acids. nih.gov These include both homogeneous and heterogeneous catalysts. nih.gov Boron-based catalysts, for instance, have shown significant activity in promoting the direct formation of amides from carboxylic acids and amines. organic-chemistry.org Metal-based catalysts are also employed in these transformations. nih.gov The general approach involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. nih.gov

An alternative and often more efficient method involves the initial conversion of the carboxylic acid to an acid chloride. youtube.com The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. youtube.com This two-step process often provides higher yields and proceeds under milder conditions compared to direct amidation. youtube.com

Table 2: Common Catalytic Systems for Amidation

| Catalyst Type | Examples | General Features |

| Boron-based | Boronic acids | Effective for a range of substrates under relatively mild conditions. organic-chemistry.org |

| Metal-based | Various transition metal complexes | Can offer high efficiency and selectivity. nih.gov |

| Enzymatic | Lipases | Biocatalytic approach offering high selectivity. ucl.ac.uk |

| Coupling Agents | Carbodiimides (e.g., DCC, EDC) | Stoichiometric reagents that activate the carboxylic acid. ucl.ac.uk |

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive carboxylic acid derivatives that serve as important intermediates in organic synthesis. unizin.orglibretexts.org

Acid Halides: Trimethylthiophene-2-carboxylic acid can be converted to its corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). unizin.orgpressbooks.pub The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. Acid bromides can be prepared using phosphorus tribromide (PBr₃). unizin.orgpressbooks.pub These acid halides are significantly more reactive than the parent carboxylic acid towards nucleophiles. unizin.org

Acid Anhydrides: Acid anhydrides can be synthesized from trimethylthiophene-2-carboxylic acid through several routes. A common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt. unizin.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This allows for the preparation of both symmetrical and unsymmetrical anhydrides. unizin.orglibretexts.org Alternatively, direct dehydration of the carboxylic acid can be achieved by heating, particularly for dicarboxylic acids which can form cyclic anhydrides. pressbooks.pub Acid anhydrides are also highly reactive and undergo nucleophilic acyl substitution with water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.org

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. researchgate.netchemicalbook.com The substitution pattern is influenced by the directing effects of the substituents on the ring. In the case of trimethylthiophene-2-carboxylic acid, the methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. However, in thiophene chemistry, substitution generally occurs preferentially at the 2- and 5-positions. chemicalbook.compearson.com

Given that the 2-position is already occupied by the carboxylic acid, and the 3- and 4-positions bear methyl groups, electrophilic attack is most likely to occur at the vacant 5-position. The electron-donating nature of the three methyl groups would further activate the ring towards electrophilic attack, making the reaction proceed under relatively mild conditions compared to benzene. chemicalbook.comchegg.com The reaction mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net

Lithiation and Other Organometallic Transformations at Thiophene Positions

Organometallic transformations, particularly lithiation, are powerful tools for the functionalization of thiophene rings. For thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation. wikipedia.org Specifically, it undergoes double deprotonation to form a 5-lithio derivative, which can then be reacted with various electrophiles to introduce a substituent at the 5-position. wikipedia.org This approach provides a regioselective method for the synthesis of 5-substituted thiophene-2-carboxylic acids.

Other organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), can also react with derivatives of trimethylthiophene-2-carboxylic acid. youtube.com For instance, the acid chloride or anhydride (B1165640) derived from trimethylthiophene-2-carboxylic acid can react with Gilman reagents to yield ketones. youtube.com Grignard reagents, being more reactive, would typically add twice to these derivatives to produce tertiary alcohols after workup. youtube.com

Decarboxylation Pathways and Related Reactions

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. organicchemistrytutor.com The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. organicchemistrytutor.com Simple carboxylic acids are generally resistant to decarboxylation. However, the presence of an electron-withdrawing group at the β-position can facilitate this reaction. youtube.commasterorganicchemistry.com

For trimethylthiophene-2-carboxylic acid, direct decarboxylation is not a facile process under normal conditions. However, decarboxylative coupling reactions have been developed where the carboxylic acid is used as a substrate in the presence of a metal catalyst. wikipedia.org These reactions offer an alternative to traditional cross-coupling methods for the formation of carbon-carbon bonds.

Another related process is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-mediated decarboxylation. nih.gov More recent developments include photoredox-catalyzed decarboxylative functionalizations, which can proceed under redox-neutral conditions. nih.gov These advanced methods provide a means to utilize the carboxylic acid group as a handle for introducing other functional groups, with the loss of CO₂ as the driving force. nih.gov The decarboxylation of β-keto acids is a well-known process that often occurs with mild heating. masterorganicchemistry.comyoutube.com

Derivatization and Functionalization Strategies for Enhanced Research Applications of Trimethylthiophene 2 Carboxylic Acid

The strategic modification of trimethylthiophene-2-carboxylic acid is a key area of research, aimed at enhancing its utility in various scientific applications. By altering its chemical structure through derivatization and functionalization, researchers can tailor its properties for specific needs, from creating diverse compound libraries for screening to improving its analytical detection and creating novel materials. This section explores the primary strategies employed for the derivatization of the carboxyl group of trimethylthiophene-2-carboxylic acid.

Applications in Advanced Materials Science Research

Integration into Conjugated Polymer Systems for Organic Electronics

The functionalization of conjugated polymers with groups like carboxylic acids is a key strategy for tailoring their properties for electronic applications. Trimethylthiophene-2-carboxylic acid serves as a valuable monomer in this context, enabling the synthesis of polymers with precisely controlled characteristics.

Thiophene-2-carboxylic acid and its derivatives are utilized as precursors for creating functional polythiophenes and copolymers. wikipedia.org While the direct polymerization of monomers containing free carboxylic acids can be challenging for certain catalytic systems, such as transition metal catalysts, they can be incorporated through post-polymerization modification. d-nb.info In this two-step method, a precursor polymer is first synthesized with a protected acid function (like an ester), which is later deprotected to yield the desired carboxylic acid groups. d-nb.info This approach allows for the creation of well-defined polymers with controlled solubility and functionality. d-nb.info

Alternatively, derivatives of thiophene (B33073) carboxylic acids can be used in various coupling reactions to build the polymer backbone. wikipedia.org The presence of the three methyl groups on the thiophene ring in trimethylthiophene-2-carboxylic acid can also influence the polymerization process and the final polymer's morphology and solubility.

The incorporation of carboxylic acid groups, such as the one in trimethylthiophene-2-carboxylic acid, directly influences the electronic and optical properties of conjugated polymers. The electron-withdrawing nature of the carboxylic acid serves several functions: it can raise the ionization potential of the polymer, modify the polymer's absorption maximum, and act as a source of protons. d-nb.info

Research on polythiophenes functionalized with carboxyl-alkyl side chains has shown that this modification endows the polymer with significant electroactivity in aqueous environments, fast redox kinetics, and competitive volumetric capacitance, which are crucial for applications like organic electrochemical transistors (OECTs). nih.gov The ionization state of the carboxylic acid can also impact the polymer's conformation. For instance, in poly(2-thiophen-3-yl-malonic acid), the change from a neutral carboxylic acid to a negatively charged carboxylate group alters the preferred inter-ring dihedral angles, which in turn affects the polymer's electronic structure and lowest π-π* transition energy. nih.govresearchgate.net This pH-dependent behavior allows for dynamic tuning of the material's properties. nih.govresearchgate.net

| Polymer State | Dominant Conformation | Lowest π-π* Transition Energy (eV) |

|---|---|---|

| Negatively Charged (Carboxylate) | anti-gauche | 2.25 |

| Neutral (Carboxylic Acid) | syn-gauche | 2.39 |

Building Block for Photoactive and Electroactive Organic Materials

Carboxylic acids are recognized as versatile building blocks for creating two-dimensional supramolecular assemblies through hydrogen bonding. researchgate.net Trimethylthiophene-2-carboxylic acid combines the inherent photoactive nature of the thiophene ring with the directing capabilities of the carboxylic acid group. This makes it a valuable component for designing novel photoactive and electroactive organic materials.

The thiophene moiety acts as a chromophore, while the carboxylic acid provides a site for intermolecular hydrogen bonding or for coordination to metal centers. researchgate.net This dual functionality allows for the construction of highly ordered systems where the electronic interactions between molecules can be precisely controlled, which is essential for efficient charge transport and photo-induced processes. Furthermore, derivatives like thiophene-2,5-dicarboxylic acid have been used to construct metal-organic frameworks (MOFs) that exhibit strong fluorescence, demonstrating their potential as fluorescent probes in analytical applications. google.com The principles of using carboxylic acids to form such functional materials are broadly applicable to trimethylthiophene-2-carboxylic acid for creating new materials with tailored optical and electronic responses. smolecule.comnih.gov

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group is a primary choice for an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its versatile coordination chemistry. researchgate.netnih.gov Trimethylthiophene-2-carboxylic acid is a suitable candidate for designing bespoke MOFs with specific functionalities.

The carboxylate group derived from trimethylthiophene-2-carboxylic acid can bind to metal ions in several ways, including monodentate, bidentate, and bridging coordination modes. nih.gov This versatility, combined with the geometry of the thiophene ring, allows for the formation of a wide array of network topologies, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.gov The selection of metal ions and ancillary ligands, often nitrogen-based heterocyclic compounds, further modulates the final structure and porosity of the resulting framework. nih.govnih.gov The presence of the bulky methyl groups on the thiophene ring can also play a role in directing the framework's topology through steric hindrance, potentially leading to novel and open framework structures.

For example, studies using thiophene-2,5-dicarboxylic acid have resulted in MOFs with unique rhombus-shaped channels and interesting dielectric properties. rsc.org Similarly, the use of various carboxylic acids as ligands has produced MOFs with diverse and tunable luminescent properties, originating from the metal ions, the organic ligands, or guest molecules. researchgate.net

The functional groups lining the pores of a MOF play a critical role in its performance for applications like gas storage, separation, and catalysis. rsc.org While often the carboxylic acid group is fully coordinated to metal centers, designing MOFs that contain free, uncoordinated carboxylic acid groups within their pores has become a key strategy for enhancing functionality. rsc.orgnih.gov

These free –COOH groups, with their lone pair electrons and acidic protons, can act as strong binding sites for specific gas molecules. nih.gov Experimental studies have provided direct evidence that free carboxylic acid sites within a MOF can bind selectively with CO2 and C2H2, leading to high adsorption selectivity. nih.gov The polar channels decorated with these uncoordinated groups show an excellent ability to attract CO2 over less polar gases like CH4. researchgate.net This makes ligands like trimethylthiophene-2-carboxylic acid highly promising for developing MOFs for carbon capture and gas purification. researchgate.netresearchgate.net

Beyond gas sorption, these functional groups can also serve as catalytic sites. MOFs and coordination polymers containing accessible Lewis acid (metal sites) and Brønsted acid (–COOH groups) or base functionalities can exhibit high catalytic activity for various organic transformations. nih.gov

| MOF Feature | Underlying Principle | Resulting Property/Application | Reference |

|---|---|---|---|

| Free Carboxylic Acid Groups in Pores | Provide specific binding sites for polar molecules. | Highly selective adsorption of CO2 and C2H2. | nih.gov |

| Polar Channels with Uncoordinated Carboxylates | Enhanced affinity for polar gases. | Significant adsorption selectivity for CO2 over CH4. | researchgate.net |

| Accessible Acid/Base Sites on Ligands | Creation of active sites within the framework. | High activity for heterogeneous catalysis. | nih.gov |

| Post-Synthetic Metal Capture by Free Carboxylates | Free carboxylate groups bind additional metal ions. | Enhanced dye adsorption properties after modification. | rsc.org |

Development of Chemosensors and Recognition Elements

The unique structural and electronic properties of thiophene and its derivatives have positioned them as valuable components in the design of chemosensors and molecular recognition systems. While specific research focusing exclusively on trimethylthiophene-2-carboxylic acid in chemosensor applications is limited in publicly accessible literature, the broader class of thiophene-based compounds has been extensively studied for these purposes. The principles governing these applications can be extrapolated to understand the potential role of trimethylthiophene-2-carboxylic acid.

Thiophene-based chemosensors are designed to detect a variety of analytes, including metal ions, anions, and neutral molecules. smolecule.com The thiophene ring serves as a versatile scaffold that can be functionalized with various recognition moieties and signaling units. The inherent aromaticity and the presence of the sulfur heteroatom in the thiophene ring contribute to its favorable electronic and photophysical properties, which are crucial for sensing mechanisms. smolecule.com

Derivatives of trimethylthiophene-2-carboxylic acid are noted for their potential in the development of electronic materials and sensors, owing to their conductive properties. The carboxylic acid group, in particular, offers a reactive site for further functionalization. It can be converted into esters or amides, allowing for the attachment of specific binding sites for target analytes. This versatility enables the creation of tailored chemosensors with high selectivity and sensitivity.

The general mechanism of thiophene-based chemosensors often involves changes in their optical or electrochemical properties upon interaction with an analyte. These changes can manifest as a variation in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). smolecule.com For instance, the coordination of a metal ion to a thiophene-based ligand can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable signal. smolecule.com

Theoretical and Computational Chemistry Studies of Trimethylthiophene 2 Carboxylic Acid

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to studying the molecular structure and properties of thiophene-based carboxylic acids. DFT has proven to be a reliable method for calculating the electronic structure and vibrational spectra of these compounds. beilstein-journals.org Studies on related molecules, such as thiophene-2-carboxylic acid thiourea (B124793) derivatives and 9-fluorenone-2-carboxylic acid, frequently employ DFT with basis sets like 6-311G(d,p) or 6-31G(d,p) to optimize molecular geometry and predict various properties. pearson.comijastems.org These calculations form the foundation for more complex analyses, including electronic structure, conformational preferences, and spectroscopic signatures.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Reactivity Indices)

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

In studies of thiophene (B33073) derivatives, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.gov For instance, in thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was found to be a key parameter in understanding their electronic properties. researchgate.net The analysis of charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, predicts the sites for electrophilic and nucleophilic attack. nih.gov Red regions on an MEP map indicate electron-rich areas (prone to electrophilic attack), while blue regions signify electron-poor areas (prone to nucleophilic attack). nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of a molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO. researchgate.net

Electron Affinity (A): Approximated as -ELUMO. researchgate.net

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Data for Related Carboxylic Acids This table presents data from related compounds to illustrate typical values obtained through DFT calculations, as specific data for trimethylthiophene-2-carboxylic acid is not readily available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

| Curcumin | -5.55 | -1.97 | 3.58 | DFT/B3LYP/6-31G |

| Piperine | -5.34 | -1.65 | 3.68 | DFT/B3LYP/6-31G |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT/B3LYP/6-31+G(d,p) |

Conformational Analysis and Torsional Potentials

The carboxylic acid group (–COOH) can exist in two primary planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. wikipedia.org The syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is generally considered more stable due to favorable intramolecular interactions. wikipedia.org

Computational studies on carboxylic acids, such as acetic acid, use quantum mechanical calculations to map the potential energy surface as a function of the O=C–O–H dihedral angle. wikipedia.org This analysis reveals the energy difference between the syn and anti conformers and the rotational energy barrier separating them. While the syn form is significantly favored in the gas phase, the energy difference can decrease in a solvent environment, and the anti form may become more accessible. wikipedia.org For thiophene-based carboxylic acids, similar conformational preferences are expected, with the rotational barrier between the thiophene ring and the carboxylic acid group also being a key parameter of interest.

Prediction of Spectroscopic Signatures (Vibrational, Electronic)

DFT calculations are a cornerstone for predicting and interpreting vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. By calculating harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. beilstein-journals.org A common practice involves scaling the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, often leading to excellent agreement with experimental data. beilstein-journals.org

For thiophene-2-carboxylic acid, studies have successfully assigned the characteristic vibrations of the thiophene ring and the carboxylic acid group. beilstein-journals.org For example, C-S stretching modes are typically observed in the 600-850 cm⁻¹ range, while C=C stretching vibrations of the ring appear between 1350 and 1530 cm⁻¹. beilstein-journals.org The carbonyl (C=O) stretch of the carboxylic acid is a strong, characteristic band, the position of which is sensitive to hydrogen bonding.

Electronic spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands in the UV-Vis spectrum to specific electronic transitions, such as n → π* or π → π* transitions. sigmaaldrich.com

Table 2: Illustrative Vibrational Frequencies for Thiophene-2-Carboxylic Acid (TCA) This table presents a comparison of experimental and calculated vibrational frequencies for the parent compound to demonstrate the accuracy of DFT predictions. beilstein-journals.org

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled B3LYP) (cm⁻¹) |

| O-H stretch | 3093 | - | 3091 |

| C=O stretch | 1672 | 1670 | 1673 |

| C-C stretch (ring) | 1528 | 1530 | 1526 |

| C-S stretch (ring) | 647 | 637 | 649 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution or crystal). MD simulations model the movements of atoms over time based on a classical force field, providing insight into intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.comnih.gov

For a compound like trimethylthiophene-2-carboxylic acid in a solvent, MD simulations can reveal how the carboxylic acid group forms hydrogen bonds with solvent molecules or with other solute molecules to form dimers. researchgate.net Studies on thiophene-2-carboxylic acid in solvents like chloroform (B151607) and ethanol (B145695) have used a combination of spectroscopic analysis and computational modeling to understand these intermolecular forces. mdpi.comsemanticscholar.org Such simulations can calculate properties like the radial distribution function, which describes the probability of finding one molecule at a certain distance from another, offering a detailed picture of the solution structure.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanism and predict reaction rates. researchgate.netresearchgate.net

For thiophene-2-carboxylic acid derivatives, this could involve studying their synthesis or degradation. For example, the synthesis of thiophenecarboxylic acids can be achieved through various routes, including the carbonation of a Grignard reagent or lithiated thiophene, or through catalyzed oxidation reactions. beilstein-journals.orgsemanticscholar.org DFT calculations can model the energy profile of these reaction pathways, identifying the highest energy barrier (the rate-determining step) and the geometry of the unstable transition state structure. This provides fundamental insights that can be used to optimize reaction conditions. nih.gov

Modeling of Interactions with Surfaces and Nanostructures

The interaction of molecules with surfaces is critical in fields like catalysis, sensing, and materials science. Computational models can simulate how a molecule like trimethylthiophene-2-carboxylic acid adsorbs onto a surface, such as a metal nanoparticle or a semiconductor. These models can predict the preferred binding orientation, the strength of the interaction, and the effect of adsorption on the molecule's electronic properties.

For example, studies on the interaction of thiazolecarboxylic acid derivatives with surfaces have utilized Hirshfeld surface analysis to quantify the different types of intermolecular contacts (e.g., H···H, O···H) that govern the crystal packing and, by extension, surface interactions. nih.gov For thiophene-2-carboxylic acid, pH-dependent Surface-Enhanced Raman Spectroscopy (SERS) studies on silver surfaces have provided experimental data that can be correlated with computational models to understand the adsorption mechanism. semanticscholar.org

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structure Determination

Studies on various thiophene (B33073) carboxylic acid derivatives reveal that the crystal packing is predominantly governed by hydrogen bonding interactions involving the carboxylic acid moiety. nih.gov In the solid state, "trimethylthiophene-2-carboxylic acid" is expected to form dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This common structural motif for carboxylic acids results in a characteristic head-to-head arrangement.

A representative crystal structure of a related compound, methyl-3-aminothiophene-2-carboxylate, shows that the C=O group is located in the same plane as the thiophene ring. mdpi.com This suggests a similar planar arrangement would be likely for "trimethylthiophene-2-carboxylic acid".

Table 1: Expected Crystallographic Parameters for Trimethylthiophene-2-carboxylic acid based on Analogous Structures

| Parameter | Expected Value/Feature | Rationale from Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted thiophene derivatives. mdpi.com |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for carboxylic acid dimers. mdpi.com |

| Key Interactions | O-H···O hydrogen bonding (dimer formation) | A ubiquitous feature in the crystal structures of carboxylic acids. nih.gov |

| C-H···O and C-H···S interactions | Possible due to the presence of methyl and thiophene groups. nih.gov | |

| Molecular Conformation | Near-planar thiophene ring | A common feature of thiophene derivatives. mdpi.com |

| Carboxyl group coplanar with the ring | Maximizes electronic conjugation. mdpi.com |

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing exact mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. While specific mechanistic studies on "trimethylthiophene-2-carboxylic acid" using HRMS are not extensively documented, the fragmentation patterns of thiophene derivatives and carboxylic acids are well-established and can be used to predict its behavior. researchgate.netlibretexts.orgyoutube.com

In the mass spectrum of "trimethylthiophene-2-carboxylic acid," the molecular ion peak (M+) is expected to be prominent. libretexts.org The primary fragmentation pathways would likely involve the carboxylic acid group and the thiophene ring.

Key expected fragmentation patterns include:

Loss of a hydroxyl radical (•OH): This would result in a fragment with a mass corresponding to [M-17]+.

Loss of the carboxyl group (•COOH): This would lead to a fragment with a mass corresponding to [M-45]+, which would be the trimethylthiophenyl cation.

Decarboxylation (loss of CO₂): This would produce a fragment with a mass of [M-44]+.

Cleavage of the thiophene ring: This can lead to various smaller fragments, although it is generally less favored than fragmentation of the substituent.

By using techniques like tandem mass spectrometry (MS/MS), specific ions can be isolated and further fragmented to provide detailed structural information, which is crucial for distinguishing between isomers and identifying unknown products in a reaction mixture. nih.gov For instance, in a synthesis reaction, HRMS can be used to track the consumption of starting materials and the formation of "trimethylthiophene-2-carboxylic acid," as well as any side products, by monitoring their exact masses over time.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for Trimethylthiophene-2-carboxylic acid

| Fragment | Proposed Structure | Predicted m/z (Monoisotopic) |

| [M]+ | C₈H₁₀O₂S | 170.0402 |

| [M-OH]+ | C₈H₉OS | 153.0374 |

| [M-COOH]+ | C₇H₉S | 125.0425 |

| [M-CO₂]+ | C₇H₁₀S | 126.0503 |

Advanced NMR Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For "trimethylthiophene-2-carboxylic acid," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals. rsc.orgstrath.ac.ukrsc.orgmdpi.com

¹H NMR: The ¹H NMR spectrum is expected to show a downfield signal for the carboxylic acid proton, typically in the range of 10-13 ppm, which is often broad due to hydrogen bonding and exchange. libretexts.org The protons of the three methyl groups on the thiophene ring will appear as singlets in the aliphatic region (around 2-3 ppm). The exact chemical shifts will depend on their position on the ring relative to the carboxylic acid and the sulfur atom. Any remaining proton on the thiophene ring would appear in the aromatic region (around 7-8 ppm).

¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the downfield region, typically around 160-175 ppm. oregonstate.edu The carbon atoms of the thiophene ring will resonate in the aromatic region (approximately 120-150 ppm), with their chemical shifts influenced by the positions of the methyl and carboxylic acid substituents. The methyl carbons will appear in the upfield region (around 15-30 ppm).

Advanced NMR Techniques:

COSY (Correlation Spectroscopy): This 2D technique would reveal correlations between coupled protons, which would be particularly useful if there is more than one proton on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity of the molecule, for example, by showing correlations from the methyl protons to the carbons of the thiophene ring and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the thiophene ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Putative 3,4,5-Trimethylthiophene-2-carboxylic acid

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale |

| COOH | 12.5 (broad s) | 165.0 | Typical range for carboxylic acid protons and carbons. libretexts.orgoregonstate.edu |

| C2-COOH | - | - | |

| C3-CH₃ | 2.2 (s) | 15.0 | Methyl group adjacent to the carboxylic acid. |

| C4-CH₃ | 2.4 (s) | 16.0 | Methyl group further from the carboxylic acid. |

| C5-CH₃ | 2.3 (s) | 15.5 | Methyl group adjacent to the sulfur atom. |

| Thiophene C | - | 130-145 | Range for substituted thiophene carbons. strath.ac.uk |

Note: These are predicted values and the actual shifts may vary depending on the solvent and the exact substitution pattern.

Coupled Chromatographic and Spectroscopic Methods (e.g., LC-MS/MS, GC-MS with derivatization)

Coupled chromatographic and spectroscopic techniques are essential for the separation, identification, and quantification of "trimethylthiophene-2-carboxylic acid" in complex mixtures. nih.govsemanticscholar.orgchromforum.orgnih.govnih.govresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method for the analysis of non-volatile compounds like carboxylic acids. nih.govnih.gov Reversed-phase chromatography would likely be employed, where the retention of "trimethylthiophene-2-carboxylic acid" would be influenced by the pH of the mobile phase. nih.gov Using a mass spectrometer as a detector allows for the confirmation of the molecular weight and provides structural information through fragmentation in MS/MS mode. This is particularly useful for quantitative analysis in biological or environmental samples. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) with Derivatization: Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. wordpress.comsigmaaldrich.com This involves converting the carboxylic acid into a more volatile ester or silyl (B83357) derivative.

The choice of derivatization reagent is critical for achieving high yields and good chromatographic performance. wordpress.comsigmaaldrich.comnih.govnih.gov

Esterification: Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used to convert the carboxylic acid to its corresponding methyl or ethyl ester. wordpress.com These esters are significantly more volatile and can be readily analyzed by GC-MS.

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov These derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis.

The optimization of the derivatization reaction involves several factors:

Reagent and Solvent: The choice of reagent and solvent can affect the reaction rate and yield. wordpress.com

Temperature and Time: The reaction conditions need to be carefully controlled to ensure complete derivatization without degradation of the analyte. sigmaaldrich.com

Catalyst: In some cases, a catalyst may be required to facilitate the reaction.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Reagent | Derivative Formed | Advantages | Considerations |

| Diazomethane | Methyl ester | Fast and high-yielding reaction. wordpress.com | Toxic and explosive. |

| Methanol/H⁺ | Methyl ester | Readily available reagents. | May require harsh conditions. |

| BSTFA/MSTFA | Trimethylsilyl (TMS) ester | Forms volatile and stable derivatives. nih.govnih.gov | Sensitive to moisture. |

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mdpi.com This provides valuable kinetic and mechanistic information that is often not obtainable from traditional offline analysis.

For the synthesis of "trimethylthiophene-2-carboxylic acid," for example, via the carboxylation of a trimethylthiophene precursor, in situ ATR-FTIR could be used to:

Track Reactant Consumption: Monitor the decrease in the concentration of the starting material by observing the disappearance of its characteristic vibrational bands.

Monitor Product Formation: Observe the appearance and growth of the characteristic carbonyl stretch of the carboxylic acid group (around 1700 cm⁻¹) of "trimethylthiophene-2-carboxylic acid". libretexts.org

Identify Intermediates: Potentially detect transient intermediates that may be present during the reaction, providing direct evidence for the reaction mechanism.

By combining in situ spectroscopic data with kinetic modeling, a detailed understanding of the reaction pathway, including the identification of the rate-determining step, can be achieved. mdpi.com

Future Research Directions and Emerging Areas

Sustainable Synthesis Routes and Green Chemistry Principles

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthesis methods. For trimethylthiophene-2-carboxylic acid and its derivatives, research is shifting away from traditional syntheses, which can involve harsh conditions and hazardous reagents, toward processes guided by the principles of green chemistry. nih.govsolubilityofthings.com Key areas of exploration include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

One promising approach involves leveraging biomass as a starting point. For instance, 2,5-thiophenedicarboxylic acid (TDCA), a related compound, can be synthesized from renewable polysaccharides. nih.gov Similar strategies could be developed for trimethylated analogs. Another avenue is the adoption of metal-mediated reactions that operate under mild conditions. Copper-catalyzed electrophilic cyclization, using safe and inexpensive reagents like copper (II) sulfate (B86663) and sodium halides in an environmentally friendly solvent like ethanol (B145695), has been shown to produce halogenated thiophenes in high yields. nih.gov Such methodologies could be adapted for the synthesis of substituted thiophene (B33073) carboxylic acids, minimizing waste and avoiding toxic solvents. nih.gov

Furthermore, multicomponent reactions, such as the Gewald reaction, which can produce polysubstituted 2-aminothiophenes in a single step, are being optimized using green techniques like microwave-assisted synthesis. researchgate.net Exploring similar one-pot strategies for trimethylthiophene-2-carboxylic acid would significantly improve efficiency and reduce waste generation, aligning with the core green chemistry principle of maximizing atom economy. researchgate.netacs.org The goal is to design processes that are not only economically viable but also have a minimal environmental footprint. solubilityofthings.com

Table 1: Green Chemistry Approaches for Thiophene Synthesis

| Green Chemistry Principle | Application in Thiophene Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from polysaccharides or other biomass derivatives. | Reduces reliance on fossil fuels and promotes sustainability. | nih.gov |

| Safer Solvents and Reagents | Employing ethanol instead of halogenated solvents; using copper (II) sulfate instead of more toxic catalysts. | Minimizes environmental toxicity and improves worker safety. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis to shorten reaction times and reduce energy consumption. | Lowers operational costs and environmental impact. | researchgate.net |

| Maximizing Atom Economy | Developing one-pot, multicomponent reactions to incorporate most starting materials into the final product. | Reduces chemical waste and improves resource efficiency. | researchgate.netacs.org |

Novel Applications in Smart Materials and Responsive Systems

The inherent properties of the thiophene ring make it a cornerstone for organic electronics. nih.gov Future work on trimethylthiophene-2-carboxylic acid will likely focus on its incorporation into "smart" materials—materials designed to respond to external stimuli like light, heat, or chemical changes in a controlled way. researchgate.netnih.gov The carboxylic acid and methyl groups on the thiophene ring are key handles for tuning the material's properties and for covalent attachment to other functional units or polymer backbones.

Research into thiophene-based polymers has already demonstrated their value in fabricating conductive films, sensors, and electronic scaffolds for biological applications. acs.orgacs.org For example, aldehyde-functionalized thiophene derivatives have been polymerized to create materials with strong surface adhesion and reactive sites for further functionalization, such as grafting fluorescent nanoparticles. acs.orgacs.org The carboxylic acid group of trimethylthiophene-2-carboxylic acid offers similar, if not more versatile, opportunities for cross-linking or modification. This could lead to the development of new stimuli-responsive hydrogels, self-healing polymers, or sensors where the material's conductivity or optical properties change upon binding to a specific analyte. rsc.orgrsc.org

Furthermore, thiophene derivatives are being explored as high-performance electrode materials in next-generation batteries, such as sodium-ion batteries. rsc.org The design of sodium thieno[3,2-b]thiophene-2,5-dicarboxylate demonstrated that these materials can achieve high specific capacity and excellent stability. rsc.org By analogy, polymers or metal-organic frameworks (MOFs) derived from trimethylthiophene-2-carboxylic acid could be engineered for energy storage applications, where the trimethyl substitution could be used to tune the redox potential and structural stability of the material.

Integration with Machine Learning for Property Prediction and Retrosynthesis

Firstly, ML models can be trained to predict the physicochemical and electronic properties of thiophene derivatives with high accuracy. researchgate.net By inputting molecular structures, represented as SMILES strings or molecular graphs, algorithms can estimate properties like triplet energies, HOMO/LUMO levels, and even performance in specific applications like organic electronics. researchgate.netchemrxiv.org This predictive power allows for the rapid virtual screening of thousands of potential derivatives of trimethylthiophene-2-carboxylic acid, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

Secondly, AI is transforming retrosynthesis, the process of planning a chemical synthesis in reverse from the desired product to available starting materials. engineering.org.cn Sequence-to-sequence and transformer-based models, originally developed for language translation, can now "translate" a target molecule's structure into a set of possible reactants. chemrxiv.orgnih.gov Applying these models to trimethylthiophene-2-carboxylic acid can help chemists devise novel, more efficient, and potentially greener synthetic routes that might not be obvious through traditional analysis. chemrxiv.orgnih.gov As these AI tools become more sophisticated, they will not only suggest reaction pathways but also help optimize reaction conditions for maximum yield and purity. nih.gov

Table 2: Machine Learning Applications in Thiophene Chemistry

| ML Application | Description | Potential Impact on Trimethylthiophene-2-carboxylic acid | Reference |

|---|---|---|---|

| Property Prediction | Using ML models to predict electronic, photophysical, and thermophysical properties from molecular structure. | Accelerated discovery of derivatives with desired properties for smart materials or electronics. | researchgate.netchemrxiv.org |

| Retrosynthesis | AI models suggest synthetic pathways by breaking down a target molecule into simpler, commercially available precursors. | Design of novel, efficient, and sustainable synthesis routes. | mit.eduengineering.org.cn |

| Reaction Optimization | ML algorithms predict reaction outcomes (e.g., yield, activation energy) to find the best experimental conditions. | Improved synthesis efficiency, higher yields, and reduced experimental effort. | nih.govacs.org |

| Catalyst Design | Data-driven strategies to discover and design new catalysts for specific chemical transformations. | Enabling new types of chemical modifications on the thiophene core. | acs.org |

Exploration of New Catalytic Transformations Involving the Thiophene Carboxylic Acid Moiety

The functional groups of trimethylthiophene-2-carboxylic acid—the thiophene ring, the carboxylic acid, and the methyl groups—provide multiple sites for further chemical modification. Future research will undoubtedly focus on developing novel catalytic methods to selectively transform this scaffold into more complex and valuable molecules.

One major area of interest is the catalytic activation and functionalization of C–H bonds. The thiophene ring is susceptible to electrophilic substitution, but modern catalytic methods offer more precise control. nih.gov For instance, the carboxylic acid group itself can act as a directing group, guiding a metal catalyst to functionalize the adjacent C-H bond (at position 3) or other positions on the ring with high regioselectivity. This approach could be used for olefination, arylation, or other coupling reactions. wikipedia.org

Another powerful strategy involves using the carboxylic acid as a "traceless" handle in decarboxylative coupling reactions. In these processes, the –COOH group is expelled as CO2 while a new carbon-carbon or carbon-heteroatom bond is formed in its place, a reaction catalyzed by metals like copper or palladium. wikipedia.org This would allow the trimethylthiophene core to be coupled with a wide variety of other molecular fragments.

Furthermore, catalytic systems are being developed for the dearomatization of thiophenes, which transforms the flat, aromatic ring into a three-dimensional, C(sp3)-rich structure. acs.orgrsc.org These reactions open up access to entirely new classes of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry. Exploring the catalytic dearomatization of trimethylthiophene-2-carboxylic acid could yield novel molecular scaffolds that are currently inaccessible. The development of new catalysts, including those containing vanadium, iron, or molybdenum, continues to enable new transformations, such as the direct carboxylation or oxidation of thiophenes under specific conditions. semanticscholar.orgresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing Trimethylthiophene-2-carboxylic acid in a laboratory setting?

Methodological Answer: Trimethylthiophene-2-carboxylic acid can be synthesized via Friedel-Crafts alkylation or carboxylation of pre-functionalized thiophene derivatives. A typical approach involves:

- Step 1: Methylation of thiophene-2-carboxylic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at the 3-, 4-, and 5-positions .

- Step 2: Purification via reverse-phase HPLC (methanol-water gradient) to isolate the trimethylated product, analogous to methods used for related thiophene derivatives .

- Validation: Confirm structure using H/C NMR and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ and methyl C-H stretches at ~2850–2960 cm⁻¹) .

Q. What are the key safety precautions to consider when handling Trimethylthiophene-2-carboxylic acid during experimental procedures?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Use respiratory protection if handling fine powders due to dust inhalation risks .

- Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Avoid proximity to strong oxidizers, acids, or bases, as these may trigger hazardous reactions (e.g., release of CO, CO₂, or sulfur oxides) .

- Spill Management: Contain spills using non-reactive absorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for halogenated organics .

Q. How can researchers characterize the purity and structural integrity of Trimethylthiophene-2-carboxylic acid post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

- Spectroscopy:

- NMR: H NMR should show distinct methyl proton signals (δ 2.1–2.5 ppm) and a downfield-shifted carboxylate proton (δ ~12–13 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ at m/z 184.0324 for C₈H₈O₂S) .

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point consistency (expected range: 180–190°C) .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of methyl substituents on the carboxylate group's reactivity in Trimethylthiophene-2-carboxylic acid?

Methodological Answer:

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution across the thiophene ring and carboxylate group. Compare with non-methylated analogs to quantify substituent effects .

- Kinetic Experiments: Monitor esterification rates with methanol under acidic catalysis (H₂SO₄). Methyl groups at the 3- and 4-positions may sterically hinder carboxylate activation, slowing reactivity .

- Spectroscopic Probes: Use C NMR chemical shifts to assess changes in carboxylate electron-withdrawing capacity (e.g., deshielding indicates increased electrophilicity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of Trimethylthiophene-2-carboxylic acid derivatives?

Methodological Answer:

- Derivative Synthesis: Modify the carboxylate group to amides or esters (e.g., using EDCl/HOBt coupling) and introduce functional groups (e.g., halogens, amines) at the 5-position .

- Bioactivity Screening:

- SAR Analysis: Correlate substituent electronic parameters (Hammett σ values) with bioactivity to identify pharmacophoric motifs .

Q. What methodologies are effective in resolving contradictions in reported stability data for Trimethylthiophene-2-carboxylic acid under varying experimental conditions?

Methodological Answer:

- Controlled Stability Studies:

- Thermal Stability: Heat samples at 50°C, 100°C, and 150°C under N₂ and O₂ atmospheres. Monitor decomposition via TGA and GC-MS to identify degradation products (e.g., CO₂, sulfur oxides) .

- Hydrolytic Stability: Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Analyze residual compound via HPLC and quantify hydrolysis products .

| Condition | Key Observations | Evidence Source |

|---|---|---|

| Strong Oxidizers | Rapid decomposition to CO/CO₂ | |

| Aqueous pH > 10 | Gradual hydrolysis to thiophene derivatives | |

| High Temp (>150°C) | Sulfur oxide formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.